Sodium chloride dihydrate Sodium chloride dihydrate
Brand Name: Vulcanchem
CAS No.: 23724-87-0
VCID: VC13902401
InChI: InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1
SMILES:
Molecular Formula: ClH4NaO2
Molecular Weight: 94.47 g/mol

Sodium chloride dihydrate

CAS No.: 23724-87-0

Cat. No.: VC13902401

Molecular Formula: ClH4NaO2

Molecular Weight: 94.47 g/mol

* For research use only. Not for human or veterinary use.

Sodium chloride dihydrate - 23724-87-0

Specification

CAS No. 23724-87-0
Molecular Formula ClH4NaO2
Molecular Weight 94.47 g/mol
IUPAC Name sodium;chloride;dihydrate
Standard InChI InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1
Standard InChI Key XZPVPNZTYPUODG-UHFFFAOYSA-M
Canonical SMILES O.O.[Na+].[Cl-]

Introduction

Chemical Composition and Basic Properties

Sodium chloride dihydrate is a hydrated ionic compound with the chemical formula NaCl·2H₂O and a molecular weight of 94.47 g/mol . Its IUPAC name, sodium chloride dihydrate, reflects the inclusion of two water molecules within its crystalline lattice. The compound crystallizes in a monoclinic system, with water molecules occupying interstitial positions between sodium (Na⁺) and chloride (Cl⁻) ions .

The Standard InChI identifier for this compound is InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1, which encodes its atomic connectivity and charge distribution. Unlike anhydrous sodium chloride, the dihydrate form is metastable at standard atmospheric pressure and decomposes upon warming to room temperature, releasing water molecules and reverting to the anhydrous phase .

Formation Conditions and Phase Stability

Kinetic and Thermodynamic Drivers

Sodium chloride dihydrate forms under rapid cooling conditions, typically at cooling rates exceeding 100 K·s⁻¹, which prevents the crystallization of anhydrous NaCl . This metastable phase emerges preferentially in supersaturated brines at temperatures between -20°C and 0°C. The phase diagram of the NaCl–H₂O system reveals that the dihydrate coexists with ice and anhydrous NaCl at equilibrium pressures below 0.1 MPa .

Table 1: Formation Conditions of Sodium Chloride Dihydrate

ParameterValue/RangeSource
Cooling rate threshold>100 K·s⁻¹
Temperature range-20°C to 0°C
Equilibrium pressure<0.1 MPa

The Gibbs free energy change for the dehydration reaction

NaCl\cdotp2H₂O(cr)NaCl(cr)+2H₂O(g)\text{NaCl·2H₂O(cr)} \rightarrow \text{NaCl(cr)} + 2\text{H₂O(g)}

is calculated as ΔdehyG=137J\cdotpK1\cdotpmol1\Delta_{\text{dehy}}G^\circ = 137 \, \text{J·K}^{-1}\text{·mol}^{-1} at 298.15 K . This positive value underscores the metastability of the dihydrate under ambient conditions.

Crystal Morphology and Growth Dynamics

Crystallographic Structure

X-ray diffraction studies indicate that sodium chloride dihydrate adopts a layered structure, with water molecules forming hydrogen-bonded networks between Na⁺ and Cl⁻ layers . The (100) and (001) facets dominate the crystal morphology, exhibiting growth rates of 0.5–1.2 μm·s⁻¹ under supersaturation conditions .

Nucleation Kinetics

The nucleation rate of NaCl·2H₂O is exceptionally low (J<103cm3\cdotps1J < 10^3 \, \text{cm}^{-3}\text{·s}^{-1}) and time-dependent, suggesting the involvement of a metastable prenucleation phase . This precursor phase, likely a disordered hydrated cluster, delays the onset of dihydrate crystallization by several hours under experimental conditions .

Inhibition Mechanisms and Industrial Relevance

Anticaking Agents

Sodium chloride dihydrate contributes to the caking of NaCl powders in cold storage. Studies identify iron(III)–tartaric acid complexes as effective growth inhibitors, reducing facet growth rates by 70–90% at concentrations of 10⁻⁴ M . The inhibition mechanism involves adsorption of the complex onto crystal surfaces, blocking active growth sites.

Table 2: Inhibitor Efficacy Against Crystal Growth

Inhibitor SystemGrowth Rate Reduction (%)Target Facet
Fe(III)–tartaric acid85–90(100)
Potassium ferrocyanide40–50(001)

Thermodynamic Properties and Phase Equilibria

The apparent molar heat capacity (CpC_p) of NaCl·2H₂O at 298.15 K is 108.4 J·mol⁻¹·K⁻¹, significantly higher than anhydrous NaCl (50.5 J·mol⁻¹·K⁻¹) due to contributions from water molecule vibrations . The compound’s solubility in water follows the equation:

lnxNaCl=927T+0.215\ln x_{\text{NaCl}} = -\frac{927}{T} + 0.215

where xNaClx_{\text{NaCl}} is the mole fraction and TT is temperature in Kelvin .

Atmospheric and Climatic Implications

Sodium chloride dihydrate particles act as heterogeneous ice nuclei (IN) in cirrus clouds, initiating ice crystallization at relative humidities of 105–110% over ice . This property influences cloud albedo and precipitation patterns, with implications for climate modeling. Field studies estimate an ice nucleation active site density (nsn_s) of 10⁶–10⁷ cm⁻² for dihydrate aerosols at -30°C .

Recent Advances and Future Directions

Recent cryo-TEM studies have resolved the atomic-scale structure of prenucleation clusters preceding dihydrate formation . Computational models using density functional theory (DFT) predict that water molecule orientation in the clusters dictates the eventual crystal symmetry . Future research aims to exploit these insights for designing salt hydrate-based thermal energy storage materials.

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